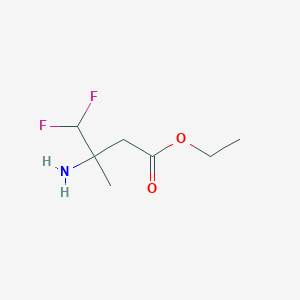

ethyl3-amino-4,4-difluoro-3-methylbutanoate

Description

Historical Development of Fluorinated Amino Compounds

The integration of fluorine into organic molecules dates to the 19th century, but its application to amino acids gained momentum in the late 20th century with the recognition of fluorine’s ability to modulate bioactivity and stability. Early efforts focused on aromatic fluorination, exemplified by fluorinated phenylalanine analogs, which demonstrated enhanced metabolic stability compared to their non-fluorinated counterparts. However, alkyl-fluorinated amino acids, such as those containing difluoromethylene (–CF$$_2$$–) groups, posed synthetic challenges due to stereochemical control and the risk of enantiomer disproportionation.

Breakthroughs in asymmetric catalysis during the 2010s enabled enantioselective synthesis of β,β-difluoro-α-amino acids, addressing long-standing limitations in structural diversity. For instance, chiral Ni(II) complexes facilitated the production of diastereomerically pure γ-branched fluorinated amino acids, expanding the toolkit for peptide engineering. Concurrently, biomimetic strategies, such as -proton-shift reactions catalyzed by quinine derivatives, provided efficient routes to optically pure difluoroamino amides. Recent innovations, including flow synthesis techniques, have further streamlined large-scale production of racemic fluorinated α-amino acids, overcoming traditional bottlenecks in availability.

Significance of β-Amino Esters in Medicinal Chemistry

β-Amino esters, characterized by an ester group adjacent to the amine-bearing carbon, are prized for their biodegradability and pH-responsive behavior, making them ideal candidates for drug delivery systems. Poly(β-amino esters) (PBAEs), synthesized via Michael addition of acrylates and amines, exhibit tunable physicochemical properties that enable tailored formulations for gene delivery, cancer therapy, and antimicrobial applications. The ester moiety enhances solubility and facilitates controlled release of therapeutic payloads, while the β-amino group provides sites for functionalization.

Ethyl 3-amino-4,4-difluoro-3-methylbutanoate, a β-amino ester derivative, benefits from these attributes while incorporating fluorine’s electronic effects. The difluoromethylene group increases metabolic stability and lipophilicity, potentially improving membrane permeability in drug candidates.

The Emergence of Difluoromethylene-Containing Compounds

Difluoromethylene groups (–CF$$_2$$–) serve as non-hydrolyzable bioisosteres for ketones, ethers, and phosphates, enabling the design of enzyme inhibitors and stable peptide mimics. For example, difluoromethylene phosphonates mimic phosphate transition states, inhibiting phosphatases and kinases with high specificity. In proteins, fluorinated residues like hexafluoroleucine enhance thermal stability by increasing buried hydrophobic surface area, as demonstrated in X-ray crystallography studies.

The incorporation of –CF$$_2$$– into ethyl 3-amino-4,4-difluoro-3-methylbutanoate introduces steric and electronic effects that influence conformational dynamics. The geminal difluoro group restricts rotational freedom, potentially stabilizing bioactive conformations in therapeutic peptides.

Structural Classification of Fluorinated Amino Acid Derivatives

Fluorinated amino acid derivatives are categorized by the position and number of fluorine atoms relative to the amino and carboxyl groups. Ethyl 3-amino-4,4-difluoro-3-methylbutanoate falls into the β-amino ester subclass, distinguished by the following features:

| Structural Feature | Role |

|---|---|

| β-Amino group (C3) | Provides nucleophilicity for peptide bond formation or functionalization. |

| Geminal difluoro (C4) | Enhances metabolic stability and lipophilicity; restricts conformation. |

| Methyl branch (C3) | Introduces steric bulk, influencing substrate-enzyme interactions. |

| Ethyl ester (C1) | Improves solubility and enables prodrug strategies. |

This structure aligns with trends in fluorinated β-amino acids designed for peptide engineering, where fluorine’s electronegativity and van der Waals radius (1.47 Å vs. hydrogen’s 1.20 Å) subtly alter backbone geometry without disrupting helical packing.

Properties

IUPAC Name |

ethyl 3-amino-4,4-difluoro-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO2/c1-3-12-5(11)4-7(2,10)6(8)9/h6H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGYBBQORLOUIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4,4-difluoro-3-methylbutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with a fluorinating agent to introduce the difluoro groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of ethyl 3-amino-4,4-difluoro-3-methylbutanoate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4,4-difluoro-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-4,4-difluoro-3-methylbutanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4,4-difluoro-3-methylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoro groups can enhance the compound’s stability and reactivity. The ester group allows for hydrolysis under physiological conditions, releasing the active form of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between ethyl 3-amino-4,4-difluoro-3-methylbutanoate and related fluorinated esters:

Detailed Comparative Analysis

Functional Group Influence

- Amino Group: The presence of the amino group in ethyl 3-amino-4,4-difluoro-3-methylbutanoate enhances its nucleophilicity, making it suitable for reactions like amide bond formation or condensation. This contrasts with oxo-containing analogs (e.g., ethyl 4,4-difluoro-3-oxobutanoate ), which are more electrophilic due to the ketone group.

- Fluorine Substitution: Difluoro (C4) vs. trifluoro (C4) substitution alters electron-withdrawing effects.

- Steric Effects: The methyl group at C3 in the target compound introduces steric hindrance, which may slow reaction kinetics compared to non-methylated analogs like ethyl 4,4-difluoro-3-oxobutanoate .

Physical and Chemical Properties

- Boiling Point and Density: Ethyl 3-amino-4,4,4-trifluorocrotonate has a higher boiling point (175.3°C) and density (1.28 g/cm³) due to its trifluoro substitution and unsaturated backbone. The target compound’s saturated structure and difluoro substitution likely result in lower boiling points, though exact data are unavailable.

- Solubility: The amino group in the target compound improves water solubility compared to non-amino derivatives (e.g., ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate ), which rely solely on ester groups for polarity.

Biological Activity

Ethyl 3-amino-4,4-difluoro-3-methylbutanoate is a fluorinated amino acid derivative that has garnered significant attention in medicinal chemistry due to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-amino-4,4-difluoro-3-methylbutanoate features both amino and difluoro functional groups, which contribute to its stability and interactions with biological targets. The presence of fluorine atoms often enhances the pharmacokinetics and pharmacodynamics of such compounds, making them valuable in drug design.

The biological activity of ethyl 3-amino-4,4-difluoro-3-methylbutanoate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The functional groups facilitate:

- Hydrogen bonding : Enhances binding affinity to target sites.

- Electrostatic interactions : Modulates the activity of enzymes or receptors.

- Covalent bonding : Alters the conformation of target proteins.

These interactions can lead to various biological effects depending on the context of application, such as enzyme inhibition or receptor activation.

Biological Activity

Research indicates that ethyl 3-amino-4,4-difluoro-3-methylbutanoate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated amino acids can possess antimicrobial properties. Ethyl 3-amino-4,4-difluoro-3-methylbutanoate has shown potential in inhibiting bacterial growth in vitro.

- Antioxidant Properties : The compound has demonstrated peroxyl radical-scavenging capacity, which is crucial for reducing oxidative stress in biological systems .

- Enzyme Modulation : Ethyl 3-amino-4,4-difluoro-3-methylbutanoate has been reported to modulate the activity of enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of ethyl 3-amino-4,4-difluoro-3-methylbutanoate against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria compared to Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial species.

Case Study 2: Antioxidant Activity

In a controlled experiment assessing antioxidant properties, ethyl 3-amino-4,4-difluoro-3-methylbutanoate was tested against a standard antioxidant (ascorbic acid). Results indicated that the compound effectively scavenged free radicals with an IC50 value comparable to ascorbic acid at concentrations above 100 µM.

Synthesis and Applications

The synthesis of ethyl 3-amino-4,4-difluoro-3-methylbutanoate typically involves multi-step organic reactions starting from commercially available precursors. Advanced techniques such as continuous flow reactors are often employed to optimize yields and purity.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | Starting material + Reagent A | Reflux for X hours | Y% |

| Step 2 | Intermediate + Reagent B | Stir at room temperature | Z% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.